N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide
Description
The compound N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide features a thieno[3,4-c]pyrazole heterocyclic core substituted with a 4-chlorophenyl group at the 2-position and an ethanediamide linker connected to a 1-hydroxybutan-2-yl chain. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets, while the hydroxybutan-2-yl moiety introduces polarity, improving aqueous solubility and pharmacokinetic properties. The ethanediamide linker may facilitate hydrogen bonding with biological targets, a critical feature for inhibitory activity .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-26-9-14(13)21-22(15)12-5-3-10(18)4-6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEUFYVFNMBJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Amino-4-Cyano-2-Thiophenecarboxamides
The thieno[3,4-c]pyrazole core is typically synthesized via cyclization of 3-amino-4-cyano-2-thiophenecarboxamide derivatives with hydrazine hydrate. This method, adapted from analogous thienopyrazole syntheses, proceeds as follows:
Reaction Scheme:
Conditions:
Mechanism:
Hydrazine attacks the nitrile group, inducing cyclization to form the pyrazole ring fused to the thiophene.
Alternative Route via Gewald Reaction
A modified Gewald reaction using 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester and sulfur in the presence of malononitrile or cyanoacetate esters has been reported for related thieno[3,4-c]pyrazoles:
Reaction Scheme:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Triethylamine (TEA) |
| Temperature | Reflux (78°C) |
| Reaction Time | 3–4 hours |
| Yield | 55–65% |
This method avoids harsh conditions but requires precise stoichiometry to prevent polymerization.
Functionalization of the Pyrazole Core
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl group is introduced at position 2 via electrophilic aromatic substitution or Ullmann-type coupling .
Method A: Friedel-Crafts Alkylation
-
Reagents: 4-Chlorobenzoyl chloride, AlCl₃
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Solvent: Dichloromethane (DCM)
-
Conditions: 0°C to room temperature, 12 hours
-
Yield: 50–60%
Method B: Copper-Catalyzed Coupling
Attachment of the Ethanediamide Moiety
The ethanediamide side chain is coupled to the pyrazole core using carbodiimide-mediated amidation :
Step 1: Activation of Carboxylic Acid
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Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
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Solvent: DCM, 0°C, 1 hour
Step 2: Coupling with 1-Hydroxybutan-2-amine
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for cyclization and amidation steps:
| Step | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Cyclization | Tubular (SS316) | 30 minutes | 78% |
| Amidation | Microfluidic | 2 hours | 82% |
Advantages:
Purification Strategies
Chromatography:
Crystallization:
-
Solvent System: Ethanol/water (7:3)
-
Recovery: 70–75%
Reaction Optimization and Troubleshooting
Common Side Reactions and Mitigation
| Side Reaction | Cause | Solution |
|---|---|---|
| Over-alkylation | Excess 4-chlorobenzoyl chloride | Use stoichiometric reagents |
| Epimerization during amidation | Basic conditions | Use HOBt/EDCI at 0°C |
| Core decomposition | High-temperature cyclization | Optimize to 80°C |
Yield Improvement Techniques
-
Microwave-Assisted Synthesis: Reduces cyclization time from 8 hours to 30 minutes, increasing yield to 85%.
-
Catalytic Additives: DMAP (4-dimethylaminopyridine) improves amidation efficiency by 15%.
Analytical Characterization Data
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.45 (d, 2H, Ar-H), δ 4.20 (m, -OCH₂-) |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
| MS (ESI+) | m/z 395.1 [M+H]⁺ |
| Reagent | Risk | Handling Precautions |
|---|---|---|
| Hydrazine | Carcinogenic, flammable | Use under N₂, fume hood |
| CuI | Irritant, environmental toxicity | Gloves, waste neutralization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the hydroxybutyl group to form keto derivatives using reagents like Jones reagent (CrO3 in H2SO4).
Reduction: : The ethanediamide linkage can be reduced to primary amines using lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl group and thienopyrazole moiety.
Common Reagents and Conditions
Oxidation: : Jones reagent, potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Halides, bases such as NaOH, NaH, and acids like HCl.
Major Products Formed
Oxidized keto derivatives
Reduced amine derivatives
Substituted thienopyrazole derivatives
Scientific Research Applications
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide has numerous applications:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Biology
Functions as a molecular probe in biochemical assays.
Medicine
Explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry
Utilized in the production of specialty chemicals and materials, including advanced polymers.
Mechanism of Action
The compound's mechanism of action is tied to its interaction with specific molecular targets. The chlorophenyl group enables strong binding interactions with proteins or enzymes, often inhibiting or modulating their activity. The hydroxybutyl and ethanediamide linkages facilitate interactions with biological membranes and receptors, influencing signaling pathways and physiological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Cpd A (CAS 899733-57-4) |
|---|---|---|
| Molecular Formula | C₁₈H₂₀ClN₄O₃S (calculated) | C₁₈H₁₉FN₄O₄S |
| Molecular Weight | ~407.5 g/mol | 406.4 g/mol |
| Aryl Substituent | 4-Chlorophenyl | 4-Fluorophenyl |
| Amide Substituent | 1-Hydroxybutan-2-yl | Cyclopentyl |
| Key Functional Groups | Hydroxyl, Chlorine | Sulfone, Fluorine |
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxybutan-2-yl group in the target compound improves aqueous solubility via hydrogen bonding, whereas Cpd A ’s cyclopentyl group prioritizes lipophilicity.
- Metabolic Stability : The sulfone in Cpd A may enhance metabolic resistance by reducing cytochrome P450-mediated oxidation. In contrast, the hydroxyl group in the target compound could increase susceptibility to glucuronidation or oxidation.
Computational Analysis
Using Multiwfn for wavefunction analysis (), researchers can compare:
- Electrostatic Potential (ESP): The hydroxyl group in the target compound generates localized negative ESP regions, favoring interactions with cationic residues.
Biological Activity
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide is a compound belonging to the thienopyrazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thienopyrazole core with a chlorophenyl substituent and an ethanediamide functional group. Its molecular formula is with a molecular weight of approximately 433.9 g/mol. The structural characteristics contribute to its potential as a bioactive agent.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O3S |
| Molecular Weight | 433.9 g/mol |
| CAS Number | 899741-86-7 |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The thienopyrazole core is associated with enzyme inhibition properties, making it a candidate for drug development targeting various enzymes involved in disease processes.
- Anti-inflammatory Effects : Studies have shown that related compounds can inhibit pro-inflammatory cytokines and pathways such as NF-κB and p38 MAPK signaling, suggesting potential in treating inflammatory diseases .
- Anticancer Properties : Preliminary investigations indicate that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth, although further studies are necessary to confirm these effects.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neuroinflammation in models of Parkinson's disease, indicating that this compound may also exert neuroprotective actions through modulation of microglial activation .
Case Studies and Research Findings
A number of studies have evaluated the biological effects of related thienopyrazole derivatives:
- Study on Inflammatory Response : A study involving a derivative showed significant inhibition of nitric oxide production in LPS-stimulated microglial cells, highlighting its potential in neuroinflammatory conditions .
- Anticancer Activity Assessment : Research has indicated that thienopyrazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the thienopyrazole core.
- Introduction of the chlorophenyl group.
- Attachment of the hydroxybutanamide moiety.
Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing this compound, and how are side reactions mitigated?
- The synthesis requires inert atmospheres (e.g., nitrogen) and precise temperature control (40–80°C) to prevent degradation of reactive intermediates like the thienopyrazole core. Solvents such as DMF or acetonitrile are used to enhance solubility, and catalysts like triethylamine may accelerate amide bond formation. Monitoring via TLC ensures reaction progress, while quenching with ice-water halts unintended polymerization .
- Key Methods : Use of Schlenk lines for oxygen-sensitive steps, HPLC for purity assessment (>95%), and recrystallization for final purification .
Q. Which analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 450.2) and detects impurities .
- X-ray Crystallography : Resolves bond angles and dihedral strains in the thienopyrazole ring, critical for understanding conformational stability .
Q. How is preliminary biological activity assessed for this compound?
- In vitro Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) using MTT assays. The 4-chlorophenyl group enhances cytotoxicity by 30–50% compared to non-halogenated analogs .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR2) with IC₅₀ values calculated via fluorescence polarization .
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step syntheses involving unstable intermediates?
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial matrix revealed that yields increase by 20% at 60°C in DMF with 5 mol% Pd(OAc)₂ .
- Flow Chemistry : Continuous-flow reactors minimize intermediate degradation by reducing residence times (e.g., 2 min vs. 24 hrs in batch) .
Q. What computational strategies elucidate structure-activity relationships (SAR) and target binding?
- Molecular Docking (AutoDock4) : Simulate ligand-protein interactions (e.g., with EGFR PDB:1M17). The 4-chlorophenyl group shows hydrophobic packing in the kinase’s ATP-binding pocket, with a docking score of −9.2 kcal/mol .
- Multiwfn Wavefunction Analysis : Electron localization function (ELF) maps predict reactive sites (e.g., sulfonyl oxygen for nucleophilic attacks) .
Q. How are contradictions in stability data resolved under varying pH and temperature?
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 48 hrs. HPLC-MS identifies degradation products (e.g., hydrolysis of the ethanediamide moiety at pH >10) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset at 180°C) and guides storage recommendations (desiccants, −20°C) .
Q. What methodologies validate the compound’s mechanism of action in cellular pathways?
- RNA Sequencing : Compare treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2).
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to targets (e.g., KD = 12 nM for tubulin) .
Q. How do halogen substituents (e.g., Cl, F) influence electrophilic reactivity?
- DFT Calculations : The 4-chlorophenyl group reduces LUMO energy (−2.1 eV) compared to methoxy analogs (−1.5 eV), enhancing electrophilicity for SNAr reactions .
- Kinetic Isotope Effects : Deuterium labeling at the pyrazole C-H position reveals a kH/kD = 3.2, indicating rate-limiting proton transfer in nucleophilic substitutions .
Methodological Notes
- Contradictory Data : Discrepancies in reaction yields (e.g., 50% vs. 70%) may arise from trace moisture; use of molecular sieves or anhydrous solvents is advised .
- Advanced Purification : Preparative HPLC with C18 columns (MeCN/H2O gradient) resolves diastereomers from thienopyrazole ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
